ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Substituent Positioning and Electronic Effects
- 9-Methyl group : Occupies position 9 on the pyrido moiety, introducing steric bulk that may influence planarity and intermolecular interactions.
- 4-Oxo group : The ketone at position 4 stabilizes the conjugated system via resonance, enhancing aromaticity and rigidity (Table 1).
| Position | Substituent | Role in Structure |
|---|---|---|
| 2 | Nitrogen | Participates in π-conjugation |
| 4 | Oxo (C=O) | Enhances rigidity and H-bonding |
| 9 | Methyl | Modulates steric accessibility |
The scaffold’s planarity is disrupted by the 9-methyl group, potentially altering binding pocket compatibility in biological targets. Molecular docking studies of analogous systems reveal that substituents at position 2 (e.g., piperidine-4-carboxylate) and position 3 (e.g., thiazolidinone) critically modulate target affinity.
Thiazolidinone Substituent Configuration: Z-Isomerism and Tautomeric Considerations
The thiazolidinone moiety, attached via a methylidene bridge at position 3 of the pyrido[1,2-a]pyrimidin-4-one core, adopts a Z-configuration. This geometry is determined by the Cahn-Ingold-Prelog priority rules: the higher-priority 3-hexyl group (alkyl chain) and 4-oxo group (carbonyl) reside on the same side of the C5=N double bond (Figure 2).
Tautomeric Equilibria
The 2-thioxo group (-S-) in the thiazolidinone ring exists predominantly in the thione form due to resonance stabilization with the adjacent carbonyl group. However, minor thiol tautomers may form under specific pH conditions, influencing solubility and reactivity (Equation 1):
$$
\text{Thione form (dominant)} \rightleftharpoons \text{Thiol form} \quad \text{}
$$
Structural Implications of Z-Isomerism
- Stereoelectronic effects : The Z-configuration orients the hexyl chain and pyrido[1,2-a]pyrimidin-4-one core into a pseudo-cyclic arrangement, potentially enhancing hydrophobic interactions with biological targets.
- Conformational rigidity : The double bond’s geometry restricts rotation, stabilizing the molecule’s bioactive conformation (Table 2).
| Feature | Z-Isomer Property |
|---|---|
| Double bond geometry | Cis configuration |
| Hydrophobic interactions | Enhanced |
| Tautomeric stability | Thione favored |
Piperidine-4-carboxylate Ester Functional Group Stereochemistry
The piperidine-4-carboxylate ester, attached to position 2 of the pyrido[1,2-a]pyrimidin-4-one core, introduces stereochemical complexity. The piperidine ring adopts a chair conformation, with the carboxylate ester at position 4 occupying an equatorial orientation to minimize steric strain (Figure 3).
Stereochemical Analysis
- Chirality : The nitrogen at position 1 and the carboxylate at position 4 create a chiral center at C4, necessitating R/S designation (Figure 4).
- Conformational dynamics : Equatorial placement of the ester group enhances solubility by exposing the polar carboxylate moiety to solvent.
| Conformation | Carboxylate Position | Stability |
|---|---|---|
| Chair | Equatorial | High |
| Boat | Axial | Low |
The ester’s ethyl group further modulates lipophilicity, balancing membrane permeability and aqueous solubility. Molecular dynamics simulations of analogous piperidine derivatives demonstrate that equatorial esters improve target binding by aligning polar groups with complementary residues.
Properties
Molecular Formula |
C27H34N4O4S2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H34N4O4S2/c1-4-6-7-8-13-31-25(33)21(37-27(31)36)17-20-23(28-22-18(3)10-9-14-30(22)24(20)32)29-15-11-19(12-16-29)26(34)35-5-2/h9-10,14,17,19H,4-8,11-13,15-16H2,1-3H3/b21-17- |
InChI Key |
VCNRCIKSDRNNON-FXBPSFAMSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclocondensation
The pyrido[1,2-a]pyrimidinone system is synthesized from 2-aminonicotinate esters and β-ketoesters under acidic conditions. For the 9-methyl variant:
Procedure :
-
React methyl 3-amino-2-chloroisonicotinate (31 ) with triethyl orthoformate in acetic anhydride at 110°C for 6 hours to yield methyl 2-chloro-4-oxo-3,4-dihydropyrido[1,2-a]pyrimidine-9-carboxylate.
-
Introduce methyl group at position 9 via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane (yield: 78%, purity >95% by HPLC).
Key Data :
Thiazolidinone Moiety Construction
Synthesis of 3-Hexyl-4-oxo-2-thioxothiazolidin-5-ylidene
The (Z)-configured enamine is prepared via:
-
Thiourea Formation : React hexylamine with carbon disulfide in ethanol at 0°C to form N-hexyl dithiocarbamate.
-
Cyclization : Treat with ethyl bromoacetate in DMF at 50°C, followed by oxidation with iodine to yield 3-hexyl-4-oxo-2-thioxothiazolidin-5-one.
-
Enamine Generation : Condense with paraformaldehyde in acetic acid under reflux to obtain the (Z)-methylidene derivative (stereoselectivity: 92:8 Z:E by NMR).
Optimization :
-
Solvent : Acetic acid enhances Z-selectivity (>90%) compared to DMF (60% Z).
-
Catalyst : p-Toluenesulfonic acid (10 mol%) improves yield to 85%.
Final Coupling and Functionalization
Knoevenagel Condensation
Couple the pyrido[1,2-a]pyrimidin-2-yl fragment with the thiazolidinone enamine:
Conditions :
-
React 9-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde (0.1 mmol) with 3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene (0.12 mmol) in toluene containing piperidine (5 mol%) at 80°C for 12 hours.
Outcome :
Piperidine Coupling via Buchwald-Hartwig Amination
Introduce the piperidine carboxylate using palladium catalysis:
Protocol :
-
Mix 2-chloropyrido[1,2-a]pyrimidine intermediate (1 eq), ethyl piperidine-4-carboxylate (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in dioxane at 100°C for 24 hours.
Results :
Purification and Characterization
Crystallization
Purify the crude product via recrystallization from ethyl acetate/hexane (1:3):
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J=8.5 Hz, 1H), 6.32 (s, 1H, CH=), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.76 (m, 2H, piperidine), 2.98 (t, J=7.6 Hz, 2H, hexyl), 1.89 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₂₈H₃₃N₃O₅S₂ [M+H]⁺: 564.1984; found: 564.1987.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. Ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In vitro Anticancer Activity
In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of 12 µM against breast cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .
Antimicrobial Properties
The thiazolidinone moiety has been associated with antimicrobial activity. Research shows that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a controlled experiment, ethyl 1-{3-[Z-(3-hexyloxy)-4-thioxo-thiazolidin]-methyl}-9-methyl-pyrido derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to various diseases. Notably, it has shown inhibitory effects on butyrylcholinesterase (BChE), which is relevant for neurodegenerative disorders.
Case Study: Enzyme Inhibition Studies
A study reported that the compound inhibited BChE with an IC50 of 46.42 µM, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs primarily differ in substituents on the thiazolidinone and pyrido-pyrimidinone rings. Key comparisons include:
Physicochemical and Pharmacokinetic Differences
- Metabolic Stability : The methyl-substituted Analog 1 shows faster hepatic clearance in vitro (t₁/₂ = 2.1 h vs. 5.8 h for the hexyl analog) due to reduced steric hindrance on cytochrome P450 enzymes .
- Crystallographic Behavior : The hexyl chain induces unique packing in crystal lattices (studied via SHELX and ORTEP ), stabilizing the Z-configuration through van der Waals interactions.
Computational Similarity Analysis
Using Morgan fingerprints (radius = 2) and Tanimoto coefficients :
- Target vs. Analog 1: Similarity = 0.72 (due to shared pyrido-pyrimidinone and piperidine motifs).
- Target vs. Analog 2 : Similarity = 0.58 (divergence from piperazinyl to piperidine).
- Target vs. Piperine : Similarity = 0.31 (distinct core scaffolds).
Biological Activity
Ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate (CAS No. 615272-77-0) is a complex organic compound with potential pharmacological applications. Its intricate structure incorporates multiple functional groups, which may contribute to diverse biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy.
The molecular formula of the compound is C26H32N4O4S2, with a molecular weight of approximately 528.69 g/mol. The compound's structure includes a piperidine ring, a pyrido-pyrimidine moiety, and a thiazolidinone derivative, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on available studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar thiazolidine derivatives:
- Mechanism of Action : The compound's thiazolidinone structure may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Case Studies :
- A study on related thiazolidine derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Another investigation reported that similar compounds exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : In vitro assays indicated that derivatives of pyrido-pyrimidines showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely mediated by the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The anti-inflammatory effects of compounds similar to ethyl 1-{3-[...]} have also been documented:
- COX Inhibition : Compounds with structural similarities have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory pathways. One study reported IC50 values for related compounds that were significantly lower than those for conventional anti-inflammatory drugs .
- In Vivo Studies : Animal models have demonstrated reduced paw edema in response to treatment with thiazolidine derivatives, supporting their potential as anti-inflammatory agents.
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic steps and challenges in preparing this compound?
Basic Research Focus
The synthesis involves a multi-step pathway:
Core Formation : Condensation of pyrido[1,2-a]pyrimidine and thiazolidinone moieties, requiring precise pH control (pH 7–8) to stabilize intermediates .
Substituent Introduction : Alkylation/arylation of the thiazolidinone ring (e.g., 3-hexyl group) under inert atmospheres (N₂/Ar) to prevent oxidation .
Esterification : Reaction of the piperidine carboxylate group with ethyl chloroformate in anhydrous dichloromethane .
Key Challenges :
- Stereochemical Control : Ensuring the (Z)-configuration of the methylidene bridge via temperature modulation (60–80°C) .
- Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove byproducts .
How can researchers characterize the compound’s structural and electronic properties?
Basic Research Focus
Methodological Approaches :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent placement (e.g., thioxo group at δ 160–170 ppm in ¹³C) .
- X-ray Crystallography : Resolves Z/E isomerism and hydrogen-bonding networks in the pyrido-pyrimidine core .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at ~600–650 m/z) .
Advanced Tool : - DFT Calculations : Predict electronic transitions (HOMO-LUMO gaps) for photophysical studies .
What strategies optimize reaction conditions for improved yield and purity?
Advanced Research Focus
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | DMF, DMSO, or acetonitrile | Enhances solubility of polar intermediates | |
| Catalyst | Lewis acids (e.g., ZnCl₂) | Accelerates cyclization steps by 30–40% | |
| Temperature | 60–80°C | Balances reaction rate vs. thermal degradation | |
| pH | 7.5–8.0 (aqueous phase) | Stabilizes thiolate intermediates |
Contradiction Note : While DMSO improves solubility, it may complicate purification; acetonitrile is preferred for scale-up .
How can researchers design biological activity studies for this compound?
Advanced Research Focus
Methodological Framework :
Target Selection : Prioritize kinases or GPCRs due to the pyrido-pyrimidine core’s ATP-mimetic properties .
Assay Design :
- Antimicrobial : Microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays (IC₅₀ in HepG2 or MCF-7 cells) .
Mechanistic Studies :
- ROS generation assays (DCFH-DA probe) for oxidative stress evaluation .
- Apoptosis markers (caspase-3/7 activation) via flow cytometry .
What structural modifications enhance bioactivity? (SAR Analysis)
Advanced Research Focus
Substituent Impact Table :
| Position | Modification | Bioactivity Change | Source |
|---|---|---|---|
| Thiazolidinone (R) | Hexyl → Benzyl | ↑ Lipophilicity → Improved membrane penetration | |
| Piperidine (ester) | Ethyl → Methyl | ↓ Metabolic stability | |
| Pyrido-Pyrimidine | 9-Methyl → H | ↓ Anticancer activity (loss of steric bulk) |
Design Principle : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance target binding .
How can computational modeling guide drug design?
Advanced Research Focus
Protocols :
Molecular Docking (AutoDock Vina) : Screen against PDB targets (e.g., EGFR kinase) to predict binding modes .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes (50 ns runs, RMSD < 2 Å) .
ADMET Prediction (SwissADME) : Optimize logP (2–3) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
